2-Bromo-6-(difluoromethyl)benzonitrile
Description
2-Bromo-6-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a difluoromethyl (–CF₂H) group at position 6, and a nitrile (–CN) group at position 1. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the bromine and nitrile groups enhance reactivity in cross-coupling and nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate .
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQONHCXAPJCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271906 | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261775-76-1 | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Substitution: Corresponding substituted benzonitriles.
Reduction: 2-Bromo-6-(difluoromethyl)benzylamine.
Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Intermediates : 2-Bromo-6-(difluoromethyl)benzonitrile serves as an intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity.
- Targeting Biological Pathways : The compound has been explored for its potential to interact with specific receptors and enzymes, making it a candidate for drug development targeting metabolic diseases.
-
Material Science
- Polymer Production : The compound is utilized in the synthesis of specialty polymers that require specific functional groups for enhanced performance characteristics.
- Fluorinated Materials : Its difluoromethyl group imparts unique properties to materials, such as increased chemical resistance and improved thermal stability.
-
Agrochemicals
- Pesticide Development : Research indicates that derivatives of this compound can be designed to act as effective agrochemicals, providing solutions for pest management.
Case Study 1: Pharmaceutical Applications
A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth, resulting in reduced tumor size in xenograft models.
Case Study 2: Material Science Innovations
Research focused on the use of this compound in developing fluorinated polymers showcased its ability to improve the mechanical properties of the resulting materials. These polymers demonstrated enhanced resistance to solvents and thermal degradation compared to non-fluorinated counterparts.
Toxicity Profile
The compound exhibits toxicity upon exposure, necessitating careful handling. Acute toxicity has been documented, highlighting the need for further studies to ascertain its safety profile in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Data Table: Structural and Physical Properties
Biological Activity
2-Bromo-6-(difluoromethyl)benzonitrile is an organic compound with the molecular formula CHBrFN. It belongs to the class of substituted benzonitriles, characterized by a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzene ring. This unique substitution pattern imparts distinct physical and chemical properties, enhancing its potential for various biological applications, particularly in drug discovery and development.
The presence of the difluoromethyl group significantly influences the compound's electronic properties, stability, and lipophilicity. These characteristics enhance its ability to interact with biological molecules, making it a valuable candidate for biochemical studies.
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. It can act as an inhibitor or modulator of specific biological pathways. The compound's unique substituents enhance binding affinity and specificity for molecular targets, which is crucial for its therapeutic applications.
Interaction Studies
Interaction studies have demonstrated that this compound can form stable complexes with various proteins. These interactions are essential for understanding enzyme kinetics and inhibition mechanisms, providing insights into its potential therapeutic applications.
Case Studies
- Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in drug development .
- Binding Affinity : A comparative analysis of binding affinities with structurally similar compounds revealed that this compound exhibited enhanced interactions due to its difluoromethyl group. This finding underscores the importance of substituent effects in optimizing drug candidates .
- Therapeutic Applications : The compound has been explored for potential applications in treating conditions related to metabolic disorders. Preliminary results from animal models indicate promising outcomes, warranting further investigation into its pharmacokinetics and bioavailability .
Data Table: Structural Comparisons
| Compound Name | Structural Features | Binding Affinity (IC50) |
|---|---|---|
| This compound | Bromine at position 2, difluoromethyl at position 6 | TBD |
| 2-Bromo-6-fluorobenzonitrile | Fluorine instead of difluoromethyl | TBD |
| 2-Bromo-6-(trifluoromethyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | TBD |
| 2-Bromo-6-(methoxy)benzonitrile | Methoxy group instead of difluoromethyl | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
